molecular formula C22H18ClN3O2S B11081868 3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11081868
M. Wt: 423.9 g/mol
InChI Key: LMSLZTHKUOVPTR-UHFFFAOYSA-N
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Description

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a combination of benzothiazole, piperidine, chlorophenyl, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds such as 1,3-benzothiazole and 4-chlorophenylpyrrole. These intermediates are then subjected to further reactions, including nucleophilic substitution and cyclization, to form the final product. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution; electrophilic reagents like bromine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.

    1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Exhibits cytotoxic potential against leukemia cell lines.

Uniqueness

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C22H18ClN3O2S/c23-15-5-7-16(8-6-15)26-20(27)13-18(22(26)28)25-11-9-14(10-12-25)21-24-17-3-1-2-4-19(17)29-21/h1-8,13-14H,9-12H2

InChI Key

LMSLZTHKUOVPTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4=CC(=O)N(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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